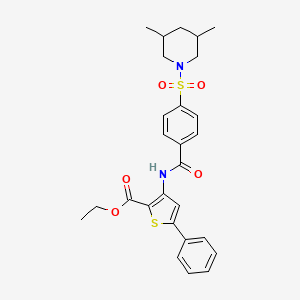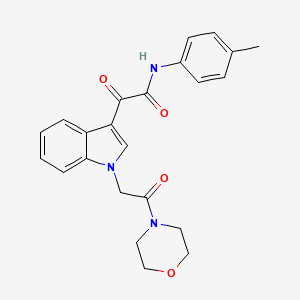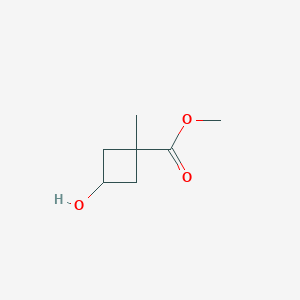
3,4-difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3,4-difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the difluorobenzamide and triazole moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, properties, and biological activities, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of related heterocyclic amides, as seen in the first paper, involves the N-acylation of amines with acyl chlorides, followed by a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . This method could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks, such as the one described in the second paper, often features a monoclinic crystal system with specific space group parameters . The presence of fluorine atoms and other substituents can significantly influence the molecular conformation and intermolecular interactions, which are crucial for the compound's properties and biological activity.
Chemical Reactions Analysis
Compounds with benzamide and triazole groups can participate in various chemical reactions. The Fries rearrangement mentioned in the first paper is an example of a reaction that could be relevant for modifying the structure of the compound to enhance its properties or to create derivatives . Additionally, the synthesis of related compounds involves condensation reactions, which could also be applicable .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms, for instance, can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetic properties. The crystal structure analysis provided in the second paper gives an indication of the solid-state properties that could be expected for the compound .
Biological Activity
While the papers do not directly address the biological activity of this compound, they do suggest that related compounds exhibit significant biological activities, such as the inhibition of cancer cell proliferation and cardiac electrophysiological activity . These activities are likely due to the interaction of the compounds with biological targets, which can be modulated by the specific substituents present in the compound.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- Fluorinated compounds, such as 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), have shown significant antimicrobial and antifungal activities, particularly against fungi and Gram-positive microorganisms. These activities suggest a potential application in developing new antimicrobial agents (Carmellino et al., 1994).
Insecticidal Activity
- Compounds with novel substituents, including a heptafluoroisopropyl group, have exhibited extremely strong insecticidal activity, particularly against lepidopterous pests. This indicates potential use in pest management and the development of novel insecticides (Tohnishi et al., 2005).
Synthesis and Chemical Properties
- The synthesis of new thiourea derivatives with potential antipathogenic activity, especially against biofilm-forming microorganisms, highlights the application in designing antimicrobial agents with specific properties (Limban et al., 2011).
- Investigating the synthetic routes and chemical properties of related compounds provides insights into developing novel materials with desired characteristics for various applications, including pharmaceuticals and materials science (Meiresonne et al., 2015; Yokozawa et al., 2002).
Antiviral Activity
- Novel benzamide-based compounds have shown remarkable activity against the avian influenza virus, suggesting potential applications in antiviral drug development and infectious disease research (Hebishy et al., 2020).
Safety and Hazards
Mécanisme D'action
Indole Derivatives
The compound “3,4-difluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide” is an indole derivative . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Propriétés
IUPAC Name |
3,4-difluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-7-6-13(10-15(14)19)17(24)22-16(11-23-20-8-9-21-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPDBXXVISDIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-methylphenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2545681.png)
![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2545682.png)
![1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2545683.png)
![2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545684.png)

![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2545688.png)
![1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2545689.png)
![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2545694.png)